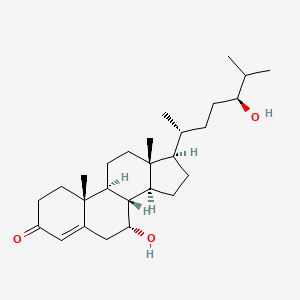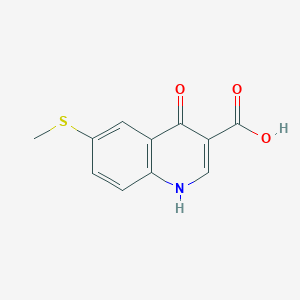
4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride is a chemical compound with the molecular formula C16H25ClO and a molecular weight of 268.82 g/mol. This compound is used in various chemical syntheses, particularly in the production of stabilizers for stomach epithelial cells and anti-inflammatory agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride typically involves the chlorination of 4,8,12-Trimethyl-3,7,11-tridecatrienoyl. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of specialized equipment to handle the chlorination reaction safely and efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents to form new products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield amides, while reactions with alcohols can produce esters.
Wissenschaftliche Forschungsanwendungen
4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is involved in the synthesis of stabilizers for stomach epithelial cells, which are important for maintaining gut health.
Medicine: It is used in the production of anti-inflammatory agents that help reduce inflammation in various medical conditions.
Industry: The compound is utilized in the manufacture of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride involves its ability to react with various biological molecules. The compound can form covalent bonds with nucleophiles in biological systems, leading to the formation of stable products. This reactivity is crucial for its role in stabilizing stomach epithelial cells and reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8,12-Trimethyl-1,3,7,11-tridecatetraene: This compound has a similar structure but lacks the chloride group, making it less reactive in certain chemical reactions.
Farnesyl Acetate: Another related compound, Farnesyl Acetate, has an acetate group instead of a chloride group, which affects its reactivity and applications.
Uniqueness
4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride is unique due to its specific reactivity with nucleophiles, making it valuable in the synthesis of stabilizers and anti-inflammatory agents. Its ability to form stable covalent bonds with biological molecules sets it apart from similar compounds.
Eigenschaften
Molekularformel |
C16H25ClO |
|---|---|
Molekulargewicht |
268.82 g/mol |
IUPAC-Name |
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoyl chloride |
InChI |
InChI=1S/C16H25ClO/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16(17)18/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ |
InChI-Schlüssel |
ABSXCIBBOUAMNG-YFVJMOTDSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC(=O)Cl)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCC(=O)Cl)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


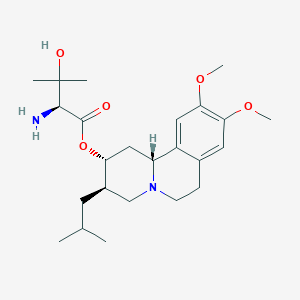
![(4S,4aR,7S,7aR,12bS)-7,9-diethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B13425261.png)
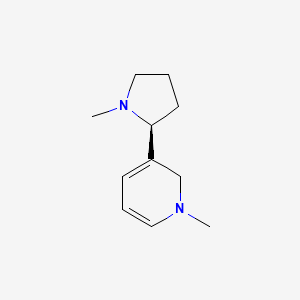
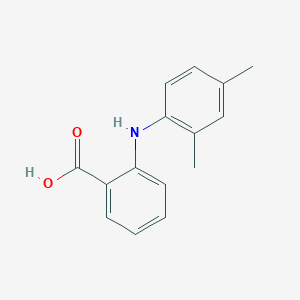
![Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate](/img/structure/B13425270.png)
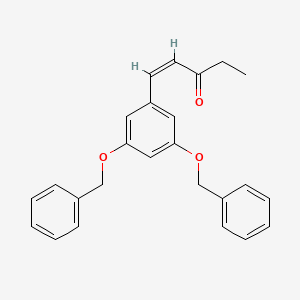
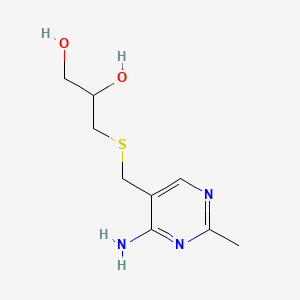
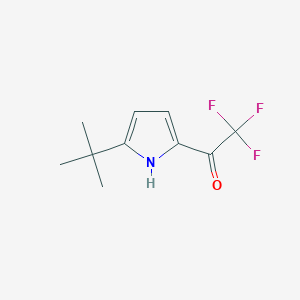

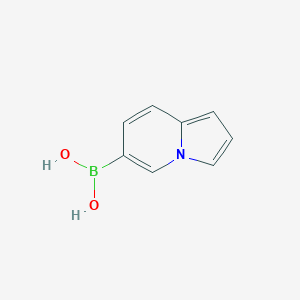
![(E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide](/img/structure/B13425308.png)
![[(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate](/img/structure/B13425311.png)
